

Molecular structure and weight of 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-1-benzofuran

Cat. No.: B1304820

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Properties of **3,5-Dibromo-1-benzofuran**

Disclaimer: This technical guide provides a summary of the publicly available information on **3,5-Dibromo-1-benzofuran**. Due to the limited availability of detailed experimental data in the public domain, this document outlines general methodologies and data for the broader class of brominated benzofurans. Specific experimental protocols, detailed spectral data, and definitive biological pathways for **3,5-Dibromo-1-benzofuran** are not extensively reported in the available literature.

Physicochemical Properties

3,5-Dibromo-1-benzofuran is a halogenated heterocyclic compound. Its fundamental physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₄ Br ₂ O
Molecular Weight	275.92 g/mol
CAS Number	99660-97-6
Appearance	Solid (predicted)
SMILES	C1=CC(=C(C2=C1C=CO2)Br)Br
InChI Key	FWNOZAIGDLGBGI-UHFFFAOYSA-N

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromo-1-benzofuran** is not readily available in the public literature, general methods for the synthesis of brominated benzofurans can be adapted.

General Synthetic Approaches

The synthesis of substituted benzofurans can be achieved through various strategies, including:

- Palladium-Catalyzed Cross-Coupling Reactions: These methods are versatile for forming the benzofuran ring system. A common approach involves the coupling of an appropriately substituted phenol with an alkyne.
- Intramolecular Cyclization: Cyclization of substituted phenols bearing a suitable side chain on the ortho position is a widely used method.
- Direct Bromination: The direct bromination of benzofuran often leads to addition reactions across the furan ring, followed by elimination to yield brominated benzofurans. For example, the reaction of benzofuran with bromine can yield 2,3-dibromo-2,3-dihydrobenzofuran, which can be a precursor to brominated benzofurans[1].

Illustrative Experimental Protocol: General Synthesis of a Substituted Benzofuran

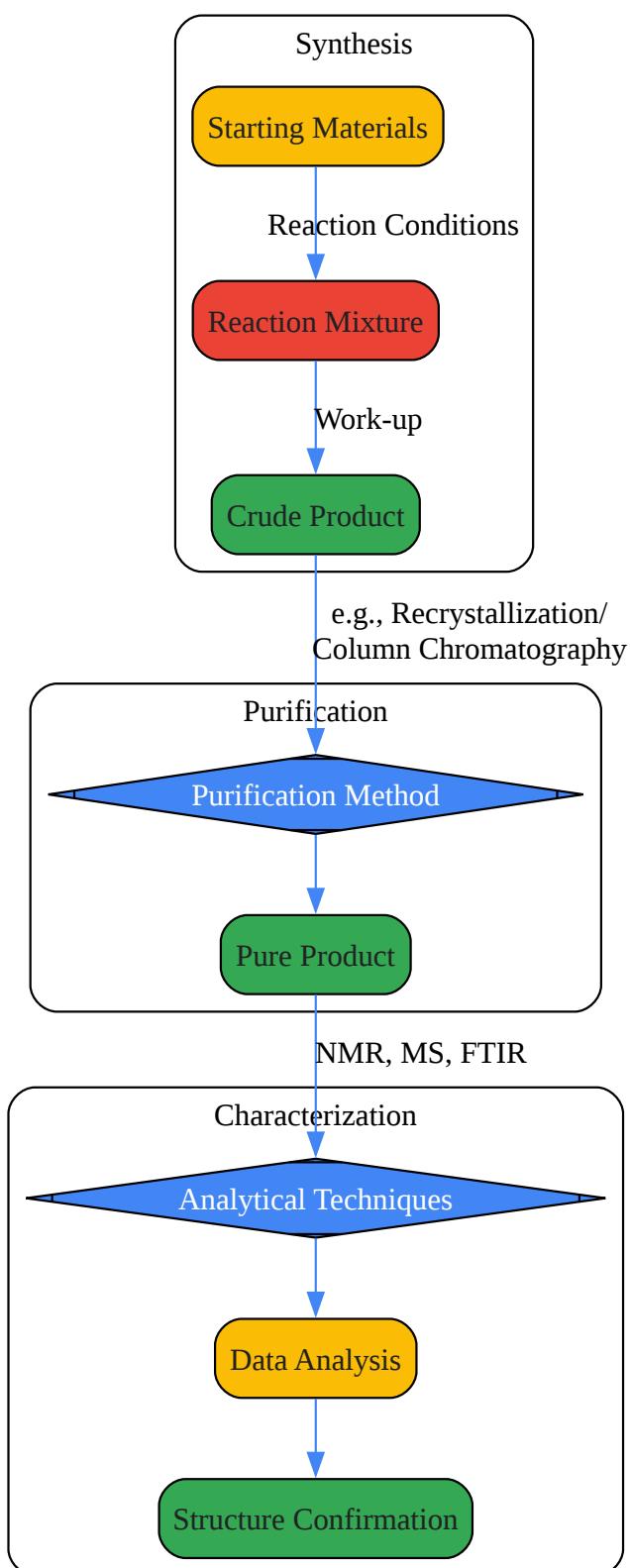
The following is a general protocol for a palladium-catalyzed synthesis of a 2-substituted benzofuran, which illustrates the principles that could be applied to the synthesis of **3,5-Dibromo-1-benzofuran** with appropriate starting materials.

Reaction: Palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne.

Materials:

- o-Iodophenol derivative
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Base (e.g., triethylamine)
- Solvent (e.g., toluene)

Procedure:


- To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol, palladium catalyst, and copper(I) iodide.
- Add the solvent and the base, and stir the mixture.
- Add the terminal alkyne dropwise to the reaction mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Purification

Purification of solid organic compounds like **3,5-Dibromo-1-benzofuran** is typically achieved by:

- Recrystallization: This technique involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to induce crystallization of the pure compound, leaving impurities in the solution.
- Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are eluted with a mobile phase (solvent system).

[Click to download full resolution via product page](#)

A general workflow for the synthesis, purification, and characterization of a chemical compound.

Spectral Data

Detailed spectral data for **3,5-Dibromo-1-benzofuran** are not readily available in public databases. For a definitive structural confirmation, the following spectroscopic analyses would be required.

NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzofuran ring system. The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J values) would provide information about the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, attached to bromine or oxygen).

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of **3,5-Dibromo-1-benzofuran**. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion peak (M , $M+2$, $M+4$) would be observed, reflecting the natural abundance of the ^{79}Br and ^{81}Br isotopes. Fragmentation patterns would provide further structural information.

Infrared (IR) Spectroscopy

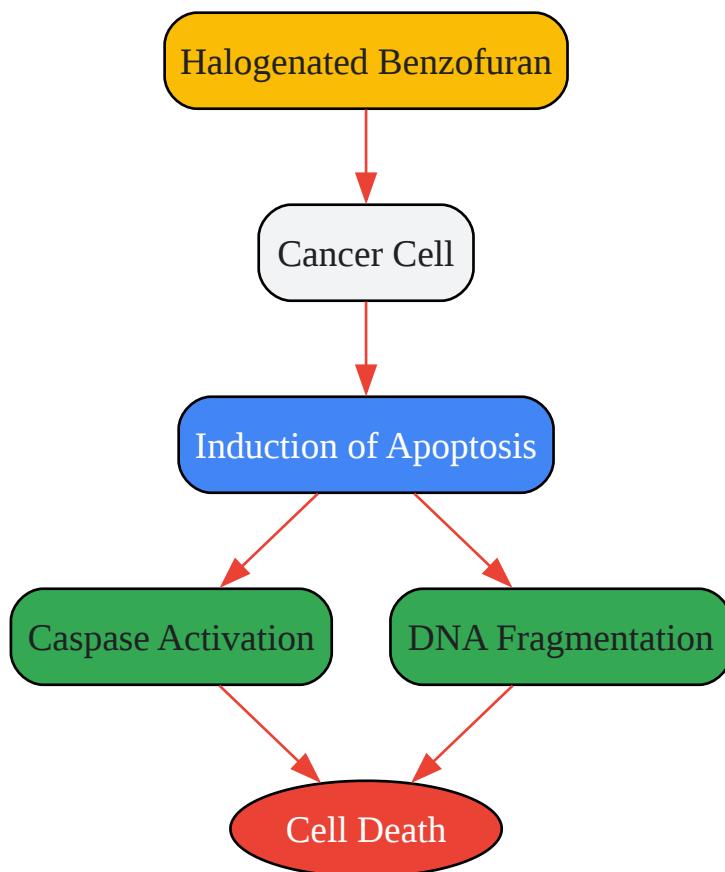
The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretching and bending vibrations for the aromatic ring, C-O-C stretching of the furan ring, and C-Br stretching vibrations.

Biological Activity and Potential Applications

While specific studies on the biological activity of **3,5-Dibromo-1-benzofuran** are limited, the broader class of halogenated benzofurans has attracted significant interest in medicinal

chemistry due to their diverse pharmacological properties.

Anticancer and Cytotoxic Potential


Numerous studies have demonstrated that brominated benzofuran derivatives possess significant cytotoxic activity against various cancer cell lines[2][3]. The presence and position of bromine atoms on the benzofuran scaffold can greatly influence the biological activity[2]. Some brominated benzofurans have been shown to induce apoptosis (programmed cell death) in cancer cells[4].

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. Halogenation can enhance the anti-inflammatory effects of these compounds[5].

Mechanism of Action

The precise mechanism of action for **3,5-Dibromo-1-benzofuran** is not established. However, based on studies of related compounds, potential mechanisms could involve the induction of apoptosis through pathways involving caspase activation and DNA fragmentation[4].

[Click to download full resolution via product page](#)

A conceptual diagram of a potential apoptotic pathway induced by halogenated benzofurans in cancer cells.

Conclusion

3,5-Dibromo-1-benzofuran is a molecule of interest within the broader class of halogenated benzofurans. While its fundamental physicochemical properties are known, detailed experimental data regarding its synthesis, purification, and full spectral characterization are not widely available in the public domain. The known biological activities of related brominated benzofurans suggest that **3,5-Dibromo-1-benzofuran** may possess interesting pharmacological properties, particularly as a potential anticancer or anti-inflammatory agent. Further research is required to fully elucidate the synthesis, properties, and biological functions of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [Molecular structure and weight of 3,5-Dibromo-1-benzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304820#molecular-structure-and-weight-of-3-5-dibromo-1-benzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com